molecular formula C22H25ClN2O5S B2557156 1-[4-(4-Chlorobenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-methylphenoxy)ethan-1-one CAS No. 923250-33-3

1-[4-(4-Chlorobenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-methylphenoxy)ethan-1-one

Cat. No.: B2557156
CAS No.: 923250-33-3
M. Wt: 464.96
InChI Key: GJGLLWOSDOPVAL-UHFFFAOYSA-N
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Description

This compound is a spirocyclic derivative featuring a 1-oxa-4,8-diazaspiro[4.5]decane core, substituted with a 4-chlorobenzenesulfonyl group at the 4-position and a 4-methylphenoxy ethanone moiety at the 8-position. Its molecular formula is C23H25ClN2O5S, with a molecular weight of 478.99 g/mol (assuming similarity to G499-0149 in ).

Properties

IUPAC Name

1-[4-(4-chlorophenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-methylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2O5S/c1-17-2-6-19(7-3-17)29-16-21(26)24-12-10-22(11-13-24)25(14-15-30-22)31(27,28)20-8-4-18(23)5-9-20/h2-9H,10-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJGLLWOSDOPVAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Chlorobenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-methylphenoxy)ethan-1-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

  • Formation of the spirocyclic core through a cyclization reaction.
  • Introduction of the chlorobenzenesulfonyl group via sulfonylation.
  • Attachment of the methylphenoxy group through an etherification reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency. Purification steps such as recrystallization or chromatography are often employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Chlorobenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-methylphenoxy)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1-[4-(4-Chlorobenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-methylphenoxy)ethan-1-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: The compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism by which 1-[4-(4-Chlorobenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-methylphenoxy)ethan-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

G499-0149 ()
  • Structure : 1-[4-(4-Chlorobenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-ethoxyphenyl)ethan-1-one.
  • Key Differences: The ethoxy group (-OCH2CH3) replaces the 4-methylphenoxy (-OCH2C6H4CH3) group.
  • Impact: Molecular Weight: 478.99 vs. target compound (similar). logP: 3.326 (higher than G499-0289 due to ethoxy’s lipophilicity). Solubility: Ethoxy may reduce aqueous solubility compared to methylphenoxy.
G499-0289 ()
  • Structure : 1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2,2-dimethylpropan-1-one.
  • Key Differences: Sulfonyl substituent: 4-Fluoro-3-methylphenyl vs. 4-chlorophenyl. Ethanone group: 2,2-dimethylpropan-1-one vs. 2-(4-methylphenoxy)ethan-1-one.
  • Impact :
    • Molecular Weight : 398.5 (lower due to smaller substituents).
    • logP : 2.6334 (reduced lipophilicity from fluorine and dimethyl groups).
    • Electron Effects : Fluorine’s electron-withdrawing nature may alter sulfonyl group reactivity.
G499-0122 ()
  • Structure: 1-[4-(4-Chlorobenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-phenoxyethan-1-one.
  • Key Differences: Phenoxy group (-OC6H5) vs. 4-methylphenoxy.
  • Impact :
    • Molecular Weight : 450.94 (lower due to lack of methyl).
    • logP : Likely lower than the target compound (methyl enhances lipophilicity).
    • Binding Interactions : Methyl may improve steric fit in hydrophobic pockets.

Variations in the Spiro Core and Functional Groups

CID 3077248 ()
  • Structure : 8-[2-(4-Chlorophenyl)ethyl]-4-methylene-3-phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one.
  • Key Differences :
    • Spiro core: 1-Oxa-3,8-diazaspiro[4.5]decan-2-one vs. 1-oxa-4,8-diazaspiro[4.5]decane.
    • Substituents: Methylene and phenyl groups introduce conformational rigidity.
  • Impact :
    • Molecular Formula : C22H23ClN2O2 (smaller due to absence of sulfonyl).
    • Bioactivity : Sulfonyl groups in the target compound may enhance protein binding via hydrogen bonding.
Compound 25 ()
  • Structure : (5S,6S)-4-(3,4-Dimethoxyphenyl)sulfonyl-6-fluoro-N-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide.
  • Key Differences: Carboxamide (-CONH2) replaces ethanone. 3,4-Dimethoxyphenylsulfonyl vs. 4-chlorobenzenesulfonyl.
  • Impact :
    • Polar Surface Area : Increased due to carboxamide, reducing blood-brain barrier penetration.
    • Selectivity : Methoxy groups may confer selectivity for specific enzyme isoforms.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight logP Polar Surface Area (Ų) Key Substituents
Target Compound ~478.99 ~3.3 ~62 4-Chlorobenzenesulfonyl, 4-methylphenoxy
G499-0149 478.99 3.326 62.17 4-Ethoxyphenyl
G499-0289 398.5 2.6334 55.85 4-Fluoro-3-methylbenzenesulfonyl
G499-0122 450.94 ~3.0 ~60 Phenoxy
CID 3077248 418.89 N/A ~50 4-Chlorophenyl ethyl, methylene

Trends :

  • Lipophilicity : Chloro and methyl groups increase logP; fluorine and ethoxy reduce it.
  • Solubility : Larger polar surface areas (e.g., 62 Ų in G499-0149) correlate with lower membrane permeability.

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